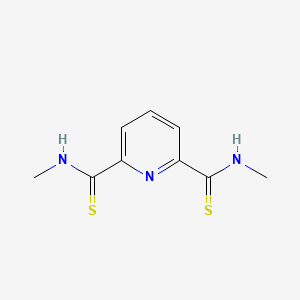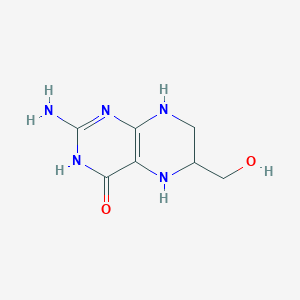
6-(Hydroxymethyl)tetrahydropterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)tetrahydropterin typically involves the conversion of 2,4-diamino-6-hydroxymethylpteridine. A special protecting group strategy is often applied to perform structural modifications.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available commercially, indicating that scalable synthetic routes have been developed. Companies like Schircks Laboratories provide this compound for laboratory use .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Hydroxymethyl)tetrahydropterin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted to its corresponding 7-substituted isomers, serving as a cofactor in the phenylalanine hydroxylase reaction .
Common Reagents and Conditions: Common reagents used in these reactions include diphenylphosphoryl azide for azido group introduction and various protecting groups for structural modifications .
Major Products: The major products formed from these reactions include 6-azidomethyl derivatives and other substituted pterins .
Wissenschaftliche Forschungsanwendungen
6-(Hydroxymethyl)tetrahydropterin has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(Hydroxymethyl)tetrahydropterin involves its role as a cofactor in enzymatic reactions. It binds to specific enzymes, facilitating the conversion of substrates into products. For example, in the phenylalanine hydroxylase reaction, it helps convert phenylalanine to tyrosine . The molecular targets include enzymes involved in amino acid metabolism and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrobiopterin: Another pterin derivative that serves as a cofactor in various enzymatic reactions.
Molybdopterin: Plays an essential role in the function of molybdoenzymes such as sulfite oxidase and nitrate reductase.
Uniqueness: 6-(Hydroxymethyl)tetrahydropterin is unique due to its specific hydroxymethyl group at the 6-position, which influences its reactivity and role as a cofactor in specific enzymatic reactions .
Eigenschaften
CAS-Nummer |
31969-10-5 |
|---|---|
Molekularformel |
C7H11N5O2 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
2-amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H11N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h3,10,13H,1-2H2,(H4,8,9,11,12,14) |
InChI-Schlüssel |
BOTGCSIOTOLSMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


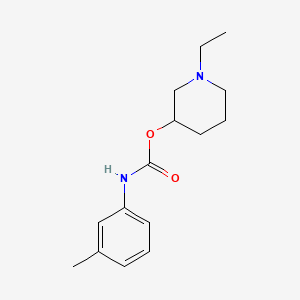
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)
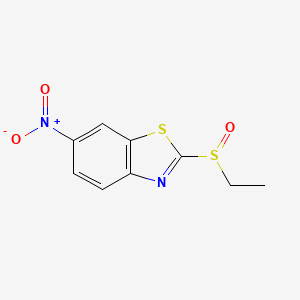
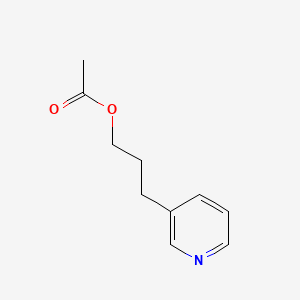
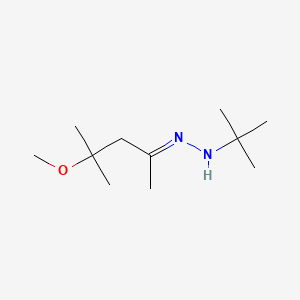
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)
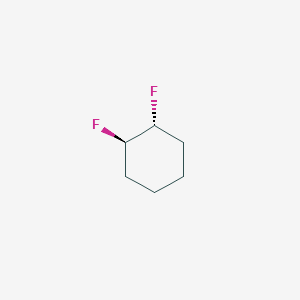
![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)
